molecular formula C5H14N2 B090330 N,2-Dimethyl-1,3-propanediamine CAS No. 1251384-75-4

N,2-Dimethyl-1,3-propanediamine

Cat. No.: B090330
CAS No.: 1251384-75-4
M. Wt: 102.18 g/mol
InChI Key: HKAXXLXZPQLQHR-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1,3-propanediamine is an organic compound with the molecular formula C5H14N2. It is a clear, colorless liquid that is fully miscible in water. This compound is a type of diamine, which means it contains two amine groups. It is used in various industrial applications, including the production of dyes, ion exchange resins, and as a curing agent for epoxy resins .

Preparation Methods

N,2-Dimethyl-1,3-propanediamine can be synthesized through a two-step process. The first step involves the reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile. This reaction is typically carried out in a fixed bed reactor at temperatures ranging from 10 to 120°C, with a molar ratio of dimethylamine to acrylonitrile of 10:1 to 1:1 . The second step involves the hydrogenation of N,N-dimethylaminopropionitrile to produce this compound. This step is carried out under high pressure (3 to 10 MPa) using a Raney-Nickel catalyst and an alcohol solution containing a small amount of alkali .

Chemical Reactions Analysis

N,2-Dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-1,3-propanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and ionic interactions with other molecules, which can influence its reactivity and interactions in chemical and biological systems . The specific pathways and targets depend on the context in which the compound is used, such as in the synthesis of pharmaceuticals or polymers.

Comparison with Similar Compounds

N,2-Dimethyl-1,3-propanediamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other diamines.

Properties

IUPAC Name

N',2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXXLXZPQLQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597563
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251384-75-4
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-Dimethyl-1,3-propanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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